

# 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

## CAS 81654-02-6 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

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An In-Depth Technical Guide to **2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole** (CAS 81654-02-6): Properties, Synthesis, and Applications in Modern Drug Discovery

## Executive Summary

**2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole** is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is distinguished by three key features: the imidazole core, a recognized "privileged structure" in medicinal chemistry; two bromine substituents that serve as versatile synthetic handles for cross-coupling reactions; and a trifluoromethyl ( $\text{CF}_3$ ) group, which is known to profoundly enhance critical drug-like properties.<sup>[1][2]</sup> This combination makes the molecule an exceptionally valuable precursor for constructing complex, biologically active compounds. This guide provides a comprehensive technical overview of its properties, plausible synthetic routes, key reactivity patterns, and strategic applications, designed for researchers, chemists, and drug development professionals.

## The Strategic Importance of the Trifluoromethyl-Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle present in numerous clinically important drugs, including antifungals (e.g., clotrimazole), antiulcer agents (e.g., cimetidine), and antihypertensives (e.g., losartan).<sup>[3][4]</sup> Its prevalence stems from its ability to participate in

hydrogen bonding and coordinate with metallic centers in enzymes, acting as a bioisostere for other functional groups.[4]

The incorporation of a trifluoromethyl ( $\text{CF}_3$ ) group is a cornerstone strategy in modern medicinal chemistry.[5][6] The  $\text{CF}_3$  group is a compact yet potent modulator of molecular properties:

- **Metabolic Stability:** The high strength of the C-F bond makes the  $\text{CF}_3$  group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
- **Lipophilicity:** With a Hansch  $\pi$  value of +0.88, the  $\text{CF}_3$  group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.[2]
- **Binding Affinity:** As a strong electron-withdrawing group, the  $\text{CF}_3$  moiety alters the electronic profile of the imidazole ring, which can lead to stronger and more selective interactions with biological targets.[2]
- **Bioavailability:** The culmination of these effects often leads to improved oral bioavailability and a more favorable pharmacokinetic profile.[2]

The subject compound, **2,4-dibromo-5-(trifluoromethyl)-1H-imidazole**, synergistically combines these features, presenting a pre-functionalized scaffold ready for elaboration into novel therapeutic and agrochemical agents.[1]

## Physicochemical and Spectroscopic Properties

The known and predicted properties of **2,4-dibromo-5-(trifluoromethyl)-1H-imidazole** are summarized below. This data is critical for planning synthetic transformations, purification, and storage.

Property	Value	Reference(s)
CAS Number	81654-02-6	[7][8][9]
Molecular Formula	C <sub>4</sub> HBr <sub>2</sub> F <sub>3</sub> N <sub>2</sub>	[1][8]
Molecular Weight	293.87 g/mol	[1][8]
Appearance	Solid	[8]
Melting Point	166-168 °C	[1]
Boiling Point	313.4 ± 52.0 °C (Predicted)	[1]
Density	2.316 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Purity	≥95% (Commercially available)	[8]
Storage Conditions	2-8°C, under inert atmosphere	[1]
InChI Key	JOTAIPGEZUZEEJ- UHFFFAOYSA-N	[8]
SMILES	FC(F)(F)c1nc(Br)[nH]c1Br	

## Inferred Spectroscopic Characteristics

While detailed, published experimental spectra for this specific molecule are not readily available, its structure allows for the confident prediction of key spectroscopic features.

- <sup>1</sup>H NMR: A broad singlet is expected for the N-H proton, typically in the downfield region (>10 ppm), which may be exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR: Four distinct carbon signals are expected. The carbon bearing the CF<sub>3</sub> group will appear as a quartet due to C-F coupling. The two bromine-bearing carbons will be in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent substituents.
- <sup>19</sup>F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF<sub>3</sub> group.
- Mass Spectrometry (EI/ESI): The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound. The molecular ion region will show three major peaks (M,

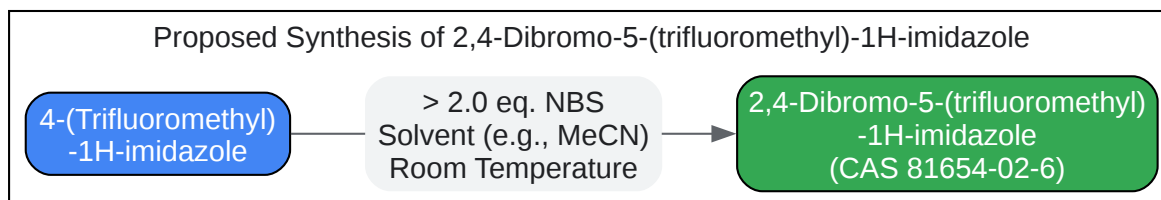
M+2, M+4) with a relative intensity ratio of approximately 1:2:1, resulting from the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.[10]

## Synthesis and Mechanistic Considerations

A plausible and efficient laboratory synthesis of **2,4-dibromo-5-(trifluoromethyl)-1H-imidazole** involves the direct electrophilic bromination of a suitable precursor, 4-(trifluoromethyl)-1H-imidazole. The choice of brominating agent is critical for controlling the reaction and maximizing yield.

## Proposed Synthetic Workflow

The direct bromination of 4-(trifluoromethyl)-1H-imidazole using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent is a standard approach for introducing bromine atoms onto an electron-rich imidazole ring.[11] The strong electron-withdrawing nature of the  $\text{CF}_3$  group deactivates the ring somewhat compared to unsubstituted imidazole, but the C2 and C5 (equivalent to C4 in the other tautomer) positions remain susceptible to electrophilic attack.



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Caption: Proposed synthetic route via electrophilic bromination.

## Rationale for Experimental Choices

- **Starting Material:** 4-(Trifluoromethyl)-1H-imidazole is commercially available and serves as the logical precursor.
- **Brominating Agent:** N-Bromosuccinimide (NBS) is often preferred over elemental bromine ( $\text{Br}_2$ ). NBS is a solid, making it safer and easier to handle. It provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and other

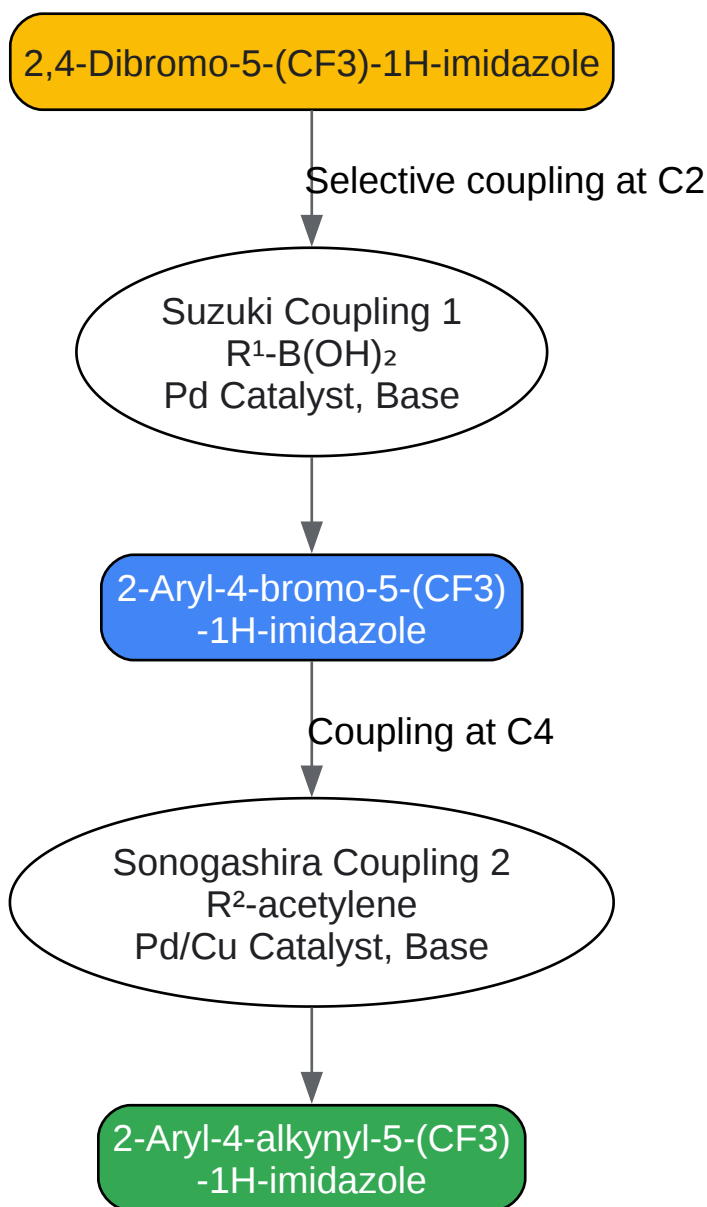
side reactions. Using slightly more than two equivalents is necessary to achieve dibromination.

- Solvent: Acetonitrile (MeCN) or chlorinated solvents are common choices for such reactions as they are relatively inert and can dissolve both the substrate and the reagent.
- Temperature: These reactions are often run at room temperature to provide a controlled reaction rate without requiring heating or excessive cooling.

## Chemical Reactivity and Strategic Application in Synthesis

The primary synthetic utility of **2,4-dibromo-5-(trifluoromethyl)-1H-imidazole** lies in the differential reactivity of its two carbon-bromine bonds, enabling selective functionalization through metal-catalyzed cross-coupling reactions. While direct comparative studies on this specific molecule are limited, established principles of imidazole chemistry suggest that the C2-Br bond is generally more susceptible to oxidative addition by a palladium catalyst than the C4-Br bond.<sup>[12][13]</sup> This regioselectivity is a powerful tool for synthetic chemists.

This allows for a stepwise approach where the more reactive C2 position can be functionalized first, followed by a second, distinct coupling reaction at the C4 position.



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Caption: Stepwise functionalization via regioselective cross-coupling.

## Applications in Drug Discovery and Agrochemicals

This building block is an important precursor for synthesizing molecules with potential biological activity.[1]

- Kinase Inhibitors: The imidazole scaffold is a common feature in kinase inhibitors, which are crucial in oncology.[14] The C2 and C4 positions can be elaborated with aryl or heteroaryl

groups designed to interact with the ATP-binding site of target kinases.

- **Antimicrobial Agents:** Halogenated imidazoles are known to possess potent antifungal and antibacterial properties.<sup>[1][14]</sup> This compound serves as a starting point for developing new antimicrobial agents, potentially overcoming existing resistance mechanisms.
- **Agrochemicals:** The principles of medicinal chemistry are often transferable to agrochemical research. The compound can be used to design novel pesticides and fungicides with enhanced metabolic stability in the field.<sup>[1]</sup>

## Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following protocol describes a representative procedure for the selective mono-arylation of **2,4-dibromo-5-(trifluoromethyl)-1H-imidazole** at the C2 position. This protocol is based on established methodologies for similar heterocyclic systems and serves as a self-validating framework.<sup>[13]</sup>

**Objective:** To synthesize 2-(4-methoxyphenyl)-4-bromo-5-(trifluoromethyl)-1H-imidazole.

**Materials:**

- **2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.05 eq)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) (3.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 v/v)
- Nitrogen or Argon gas supply
- Standard laboratory glassware, magnetic stirrer, heating mantle with temperature control

**Procedure:**

- **Inert Atmosphere:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2,4-dibromo-5-(trifluoromethyl)-1H-imidazole** (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq).
- **Reagent Addition:** Add  $\text{Pd(PPh}_3)_4$  (0.05 eq) and  $\text{Na}_2\text{CO}_3$  (3.0 eq) to the flask.
- **Solvent Degassing:** Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. This step is critical as the palladium catalyst is sensitive to oxygen.
- **Solvent Addition:** Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
- **Reaction:** Heat the mixture to 80-90 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
- **Characterization:** Confirm the structure and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken.

- **Personal Protective Equipment (PPE):** Wear safety goggles, a lab coat, and chemical-resistant gloves.



- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Toxicity: While specific toxicity data is not available, compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin.<sup>[15]</sup> Assume it is an irritant.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

## Conclusion and Future Outlook

**2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole** is a potent and versatile chemical tool. Its trifluoromethyl group provides a metabolic block and modulates electronic properties, while the differentially reactive bromine atoms offer a gateway to diverse molecular architectures through regioselective cross-coupling. This makes it an ideal starting point for library synthesis in drug discovery and agrochemical development. Future research will likely focus on expanding the portfolio of coupling partners used with this scaffold and exploring the biological activity of its derivatives against a wider range of therapeutic targets.

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## References

1. 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole [myskinrecipes.com]
2. mdpi.com [mdpi.com]
3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
4. Imidazole - Wikipedia [en.wikipedia.org]
5. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole | 81654-02-6 [chemicalbook.com]
- 8. 2,4-DIBROMO-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]
- 9. 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole | 81654-02-6 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2,4-Dibromo-1H-imidazole | C<sub>3</sub>H<sub>2</sub>Br<sub>2</sub>N<sub>2</sub> | CID 7204871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-dibromo-5-(trifluoromethyl)-1H-imidazole CAS 81654-02-6 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589548#2-4-dibromo-5-trifluoromethyl-1h-imidazole-cas-81654-02-6-properties]

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